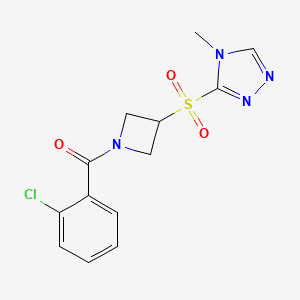
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide, also known as BEOA, is a synthetic compound that has been extensively researched for its potential as a therapeutic agent. This compound belongs to the quinoline family and has a molecular weight of 431.51 g/mol.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Quinoline derivatives are synthesized through various chemical reactions, highlighting their importance in organic chemistry. For instance, the synthesis of N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide showcases an improved synthetic route, demonstrating the quinoline scaffold's versatility for further chemical modifications and applications in drug development (Mao et al., 2012). Similarly, the creation of fused heteroarenes via rhodium-catalyzed annulation represents another approach to harnessing the chemical diversity of quinoline derivatives for potential optoelectronic applications (Wu et al., 2018).
Medicinal Chemistry
In medicinal chemistry, quinoline derivatives are explored for their pharmacological potentials. The structural modification of these compounds can lead to the discovery of new therapeutic agents with varied biological activities. For example, the synthesis and reactions of pyranoquinolines indicate the potential of quinoline derivatives in generating novel compounds with possible therapeutic applications (Mulwad & Dalvi, 2003). Additionally, the study on oxovanadium(V) complexes incorporating hydrazone ligands derived from quinoline suggests their application in exploring metal-mediated therapeutic mechanisms (Mondal et al., 2009).
Allelochemical Transformations
Quinoline derivatives also play a role in the study of allelochemicals, where their transformations in the soil environment are crucial for agricultural applications. The microbial transformation products of benzoxazolinone and benzoxazinone allelochemicals, related to quinoline chemistry, highlight the environmental fate and ecological significance of these compounds (Fomsgaard et al., 2004).
Structural and Fluorescence Studies
Quinoline derivatives are also investigated for their structural properties and fluorescence applications. Research on salt and inclusion compounds of 8-hydroxyquinoline-based amides reveals insights into the structural aspects of quinoline derivatives and their potential in fluorescence and gel formation applications (Karmakar et al., 2007).
Eigenschaften
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-3-33-21-13-14-24-22(15-21)27(32)23(26(31)19-7-5-4-6-8-19)16-29(24)17-25(30)28-20-11-9-18(2)10-12-20/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVVGXGFRIZUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Fluoro-3-[[1-(oxolane-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2687794.png)



![tert-butyl N-[3-(iodomethyl)-1-bicyclo[1.1.1]pentanyl]carbamate](/img/structure/B2687802.png)
![N-(3-Methyl-1-prop-2-enoylpiperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-5-carboxamide](/img/structure/B2687803.png)






![2-(ethylthio)-6-methyl-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2687812.png)

